molecular formula C5H11NO B14426808 2-(Ethenyloxy)-N-methylethan-1-amine CAS No. 86147-51-5

2-(Ethenyloxy)-N-methylethan-1-amine

Cat. No.: B14426808
CAS No.: 86147-51-5
M. Wt: 101.15 g/mol
InChI Key: HDEFKPTUGHCBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethenyloxy)-N-methylethan-1-amine is an organic compound with the molecular formula C5H11NO. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and industrial applications. The compound is characterized by the presence of an ethenyloxy group and a methylamine group attached to an ethan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)-N-methylethan-1-amine typically involves the reaction of 2-chloroethanol with sodium methoxide to form 2-methoxyethanol. This intermediate is then reacted with vinyl chloride in the presence of a base to yield 2-(Ethenyloxy)ethanol. Finally, the compound is treated with methylamine under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethenyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

2-(Ethenyloxy)-N-methylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethenyloxy)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include nucleophilic addition and substitution reactions, which alter the chemical structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethenyloxy)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

86147-51-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-ethenoxy-N-methylethanamine

InChI

InChI=1S/C5H11NO/c1-3-7-5-4-6-2/h3,6H,1,4-5H2,2H3

InChI Key

HDEFKPTUGHCBCD-UHFFFAOYSA-N

Canonical SMILES

CNCCOC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.